ETHYL 5'-AMINO-1-[(TERT-BUTYLCARBAMOYL)METHYL]-6'-CYANO-2'-METHYL-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,7'-THIENO[3,2-B]PYRAN]-3'-CARBOXYLATE
Overview
Description
Ethyl 5’-amino-1-[2-(tert-butylamino)-2-oxoethyl]-6’-cyano-2’-methyl-2-oxo-1,2-dihydrospiro[indole-3,7’-thieno[3,2-b]pyran]-3’-carboxylate is a complex organic compound with a unique spiro structure
Preparation Methods
The synthesis of ethyl 5’-amino-1-[2-(tert-butylamino)-2-oxoethyl]-6’-cyano-2’-methyl-2-oxo-1,2-dihydrospiro[indole-3,7’-thieno[3,2-b]pyran]-3’-carboxylate typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the indole core: This can be achieved through Fischer indole synthesis or other methods involving the cyclization of appropriate precursors.
Spiro compound formation: The spiro linkage is introduced through a cyclization reaction, often involving a thieno[3,2-b]pyran intermediate.
Functional group modifications: Introduction of the amino, cyano, and tert-butylamino groups through nucleophilic substitution or addition reactions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity, potentially using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
Ethyl 5’-amino-1-[2-(tert-butylamino)-2-oxoethyl]-6’-cyano-2’-methyl-2-oxo-1,2-dihydrospiro[indole-3,7’-thieno[3,2-b]pyran]-3’-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxo derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, reducing agents, and various solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 5’-amino-1-[2-(tert-butylamino)-2-oxoethyl]-6’-cyano-2’-methyl-2-oxo-1,2-dihydrospiro[indole-3,7’-thieno[3,2-b]pyran]-3’-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, useful in various organic reactions.
Materials Science: The compound’s properties may be explored for the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of ethyl 5’-amino-1-[2-(tert-butylamino)-2-oxoethyl]-6’-cyano-2’-methyl-2-oxo-1,2-dihydrospiro[indole-3,7’-thieno[3,2-b]pyran]-3’-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to ethyl 5’-amino-1-[2-(tert-butylamino)-2-oxoethyl]-6’-cyano-2’-methyl-2-oxo-1,2-dihydrospiro[indole-3,7’-thieno[3,2-b]pyran]-3’-carboxylate include:
2-(tert-Butylamino)ethyl methacrylate: A compound with a similar tert-butylamino group but different core structure.
Salbutamol: A bronchodilator with a tert-butylamino group, used in asthma treatment.
Terbutaline: Another bronchodilator with a similar functional group arrangement.
The uniqueness of ethyl 5’-amino-1-[2-(tert-butylamino)-2-oxoethyl]-6’-cyano-2’-methyl-2-oxo-1,2-dihydrospiro[indole-3,7’-thieno[3,2-b]pyran]-3’-carboxylate lies in its spiro structure and the combination of functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
ethyl 5'-amino-1-[2-(tert-butylamino)-2-oxoethyl]-6'-cyano-2'-methyl-2-oxospiro[indole-3,7'-thieno[3,2-b]pyran]-3'-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O5S/c1-6-33-22(31)18-13(2)35-20-19(18)34-21(27)15(11-26)25(20)14-9-7-8-10-16(14)29(23(25)32)12-17(30)28-24(3,4)5/h7-10H,6,12,27H2,1-5H3,(H,28,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKUUOESXBPSCDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1OC(=C(C23C4=CC=CC=C4N(C3=O)CC(=O)NC(C)(C)C)C#N)N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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